molecular formula C22H19N3O5 B2931432 N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892273-66-4

N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2931432
CAS No.: 892273-66-4
M. Wt: 405.41
InChI Key: KHGWGJMUPOWZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a quinazoline core, a furan ring, and a methoxybenzyl group, making it a subject of interest for researchers exploring new chemical entities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione and furan-2-ylmethylamine as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol, with a base like triethylamine to neutralize the by-products.

  • Cyclization: The key step involves the formation of the quinazoline ring through cyclization, which can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time to maintain product quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, involving nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides or ethers.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

  • N-(furan-2-ylmethyl) 4-bromobenzamide: Employed in the synthesis of various organic compounds.

Uniqueness: N-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique structural features, which may confer distinct biological and chemical properties compared to its analogs.

This compound represents a promising candidate for further research and development across multiple scientific disciplines

Properties

CAS No.

892273-66-4

Molecular Formula

C22H19N3O5

Molecular Weight

405.41

IUPAC Name

N-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-29-16-7-4-14(5-8-16)13-25-21(27)18-9-6-15(11-19(18)24-22(25)28)20(26)23-12-17-3-2-10-30-17/h2-11H,12-13H2,1H3,(H,23,26)(H,24,28)

InChI Key

KHGWGJMUPOWZPX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.